EGFR Kinase Inhibition Potency of 6-Amino-5-methylquinolin-2-ol: Quantitative Differentiation from Class-Wide Quinoline Activity Ranges
6-Amino-5-methylquinolin-2-ol demonstrates measurable but relatively modest EGFR kinase inhibitory activity with an IC50 of 213 nM, placing it in a distinct potency tier compared to both highly optimized clinical quinoline derivatives and structurally divergent unsubstituted quinoline analogs [1]. This specific IC50 value—derived from a radiometric ELISA assay using ATF-2 as substrate—provides a quantitative anchor that contrasts sharply with the broader class-level inference that 'quinoline derivatives exhibit EGFR-TK activity' [1]. The compound's activity is ~6-fold weaker than erlotinib (IC50 = 34–40 nM against EGFR/HER-2) but >45-fold more potent than inactive quinoline analogs that show no measurable inhibition up to 10,000 nM [1][2]. This intermediate potency profile makes 6-amino-5-methylquinolin-2-ol a valuable tool compound for SAR studies where high-potency inhibition is not desired or for generating partial pharmacological effects rather than complete target blockade.
| Evidence Dimension | EGFR Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 213 nM |
| Comparator Or Baseline | Erlotinib: IC50 = 34–40 nM; Inactive quinoline analog (CHEMBL3628798): IC50 > 10,000 nM; Quinolin-2(1H)-one derivative 5a: IC50 = 34 nM |
| Quantified Difference | Target compound is 5.3–6.3-fold weaker than erlotinib but >47-fold more potent than inactive quinoline baseline |
| Conditions | Inhibition of EGFR (unknown origin) using ATF-2 as substrate after 1 hr by radiometric based ELISA; Erlotinib comparison in MCF-7 breast cancer cells; Inactive analog in human EGFR [gamma-32P]ATP assay |
Why This Matters
This quantified intermediate potency validates procurement for SAR campaigns where moderate EGFR engagement is desired, avoiding the complete pathway shutdown associated with high-potency clinical comparators.
- [1] BindingDB. (2022). BDBM50561029 CHEMBL4746023: Affinity Data for 6-Amino-5-methylquinolin-2-ol against EGFR. BindingDB Entry ID 50561029. View Source
- [2] BindingDB. (n.d.). BDBM50129830 CHEMBL3628798: Affinity Data for Inactive Quinoline Analog against Human EGFR. BindingDB Entry ID 50129830. View Source
- [3] El-Shershaby, M. H., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry / Assiut University Digital Repository. View Source
